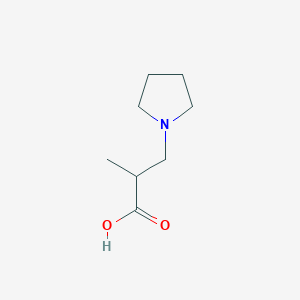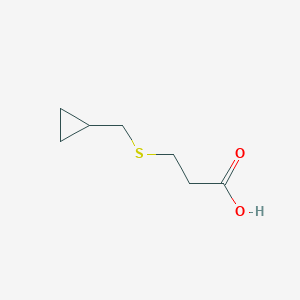![molecular formula C12H9N3O2 B1461349 1-[(2-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1153368-77-4](/img/structure/B1461349.png)
1-[(2-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid
Overview
Description
1-[(2-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid, also known as 2-cyano-methyl-pyrazole-4-carboxylic acid or 2-CN-MP, is an organic compound that was first synthesized in 1995 by the research group of Professor J. M. Böhm at the University of Basel in Switzerland. It is a white, crystalline compound with a molecular weight of 180.15 g/mol. 2-CN-MP is used as an intermediate in the synthesis of other compounds, and has been studied for its potential uses in scientific research and laboratory experiments.
Scientific Research Applications
Medicinal Chemistry
The pyrazole core of 1-[(2-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid is a prominent scaffold in medicinal chemistry due to its versatility in drug design . Pyrazole derivatives are known for their therapeutic potential, and this compound can serve as a precursor for the synthesis of various bioactive molecules. It can be utilized to create ligands for receptors or enzymes, potentially targeting diseases such as cancer, inflammation, and bacterial infections.
Drug Discovery
In drug discovery, this compound’s pyrazole ring can be modified to produce new chemical entities with potential pharmacological activities . Its structure allows for the creation of inhibitors for enzymes like Bruton’s tyrosine kinase (BTK), which are significant in the treatment of B-cell-driven malignancies. The compound’s ability to be a part of selective kinase inhibitors makes it valuable in the development of targeted cancer therapies.
Agrochemistry
The pyrazole moiety is also significant in agrochemistry, where derivatives can be synthesized for use as herbicides or pesticides . The cyano and carboxylic acid functional groups in 1-[(2-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid can be exploited to develop compounds with specific modes of action against various agricultural pests and weeds.
Coordination Chemistry
In coordination chemistry, pyrazole-based ligands are used to form complexes with metal ions . These complexes have diverse applications, ranging from catalysis to materials science. The compound can act as a ligand, coordinating with metals to form metal-organic frameworks (MOFs) with potential use in gas storage, separation, and catalysis.
Organometallic Chemistry
Organometallic chemistry often employs pyrazole derivatives as intermediates in the synthesis of organometallic compounds . These compounds are crucial in various catalytic processes, including those used in the pharmaceutical and fine chemical industries. The compound’s structural features make it suitable for forming organometallic complexes with various metals.
Synthetic Chemistry
The compound serves as a building block in synthetic chemistry for constructing more complex molecules . Its reactive sites allow for various chemical transformations, enabling the synthesis of a wide array of heterocyclic compounds. These synthesized molecules can have applications across different fields, including materials science and pharmaceuticals.
Mechanism of Action
Pyrazole derivatives
Pyrazole is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms. Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Suzuki–Miyaura coupling
This is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon–carbon bonds between two different types of organic groups . It’s possible that “1-[(2-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid” could be synthesized using this method.
properties
IUPAC Name |
1-[(2-cyanophenyl)methyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c13-5-9-3-1-2-4-10(9)7-15-8-11(6-14-15)12(16)17/h1-4,6,8H,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSCRMRUUIZZBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-(Morpholin-4-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1461275.png)




![1H-Pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B1461284.png)

